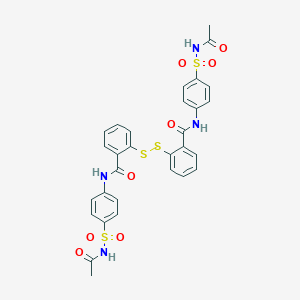

DIBA-2

Description

The exact mass of the compound Benzamide, 2,2'-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

171744-40-4 |

|---|---|

Molecular Formula |

C30H26N4O8S4 |

Molecular Weight |

698.8 g/mol |

IUPAC Name |

N-[4-(acetylsulfamoyl)phenyl]-2-[[2-[[4-(acetylsulfamoyl)phenyl]carbamoyl]phenyl]disulfanyl]benzamide |

InChI |

InChI=1S/C30H26N4O8S4/c1-19(35)33-45(39,40)23-15-11-21(12-16-23)31-29(37)25-7-3-5-9-27(25)43-44-28-10-6-4-8-26(28)30(38)32-22-13-17-24(18-14-22)46(41,42)34-20(2)36/h3-18H,1-2H3,(H,31,37)(H,32,38)(H,33,35)(H,34,36) |

InChI Key |

OTYIADUBGFZFSV-UHFFFAOYSA-N |

SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C |

Other CAS No. |

171744-40-4 |

Synonyms |

PD 156202 PD-156202 PD156202 |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of DAB2 in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disabled-2 (DAB2) is a versatile adaptor protein implicated in a multitude of cellular processes, acting as a critical nexus in various signal transduction pathways. Primarily recognized for its role as a tumor suppressor, DAB2's function extends to the regulation of cell growth, differentiation, adhesion, and migration through its intricate interactions within the Transforming Growth Factor-β (TGF-β), Wnt/β-catenin, and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This technical guide provides an in-depth exploration of the molecular mechanisms by which DAB2 exerts its influence on these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling networks.

Introduction to DAB2

Disabled-2 (DAB2) is a scaffold protein that lacks intrinsic enzymatic activity. Its function is primarily mediated through its distinct protein-protein interaction domains, principally the N-terminal Phosphotyrosine-Binding (PTB) domain and a C-terminal Proline-Rich Domain (PRD). These domains enable DAB2 to act as a molecular bridge, connecting cell surface receptors and other signaling molecules to downstream effectors and the cellular machinery, most notably the endocytic apparatus.

The p96 isoform of DAB2 is particularly important in signal transduction, as it contains binding motifs for clathrin and the AP-2 adaptor complex, directly linking signaling events at the plasma membrane with clathrin-mediated endocytosis. This function is crucial for the internalization and subsequent attenuation or modulation of signaling from various receptors.

DAB2 in TGF-β Signaling

The Transforming Growth Factor-β (TGF-β) signaling pathway is a key regulator of cell growth, differentiation, and apoptosis. DAB2 plays a pivotal, and somewhat dual, role in this pathway by modulating both the canonical Smad-dependent and the non-canonical MAPK pathways.

2.1. Modulation of the Canonical Smad Pathway

DAB2 is a positive regulator of the canonical TGF-β pathway. Upon TGF-β ligand binding to its type II receptor (TβRII), the type I receptor (TβRI) is recruited and phosphorylated. DAB2 facilitates the subsequent steps by acting as a scaffold, bringing together the activated receptor complex and the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. The PTB domain of DAB2 directly interacts with the MH2 domain of Smad2 and Smad3, promoting their phosphorylation by the activated TβRI. Phosphorylated R-Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes. Some studies have shown that re-introduction of DAB2 into deficient cells restores TGF-β-mediated Smad2 phosphorylation.[1]

References

The Pivotal Role of Disabled-2 (DAB2) in Embryonic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disabled-2 (DAB2), a crucial intracellular adaptor protein, is indispensable for early mammalian embryonic development. This technical guide synthesizes current research on the multifaceted roles of DAB2, with a particular focus on its function in the formation and maintenance of the extra-embryonic visceral endoderm (VE). Gene knockout studies in mice have unequivocally demonstrated that the absence of DAB2 leads to embryonic lethality prior to gastrulation, highlighting its critical role in this developmental window.[1][2][3][4][5][6] DAB2 is involved in key signaling pathways, including TGF-β/Nodal and Ras/MAPK, and plays a significant role in mediating endocytosis, which is essential for cellular signaling, adhesion, and migration. This document provides a comprehensive overview of the molecular mechanisms of DAB2 action, detailed experimental protocols for its study, and quantitative data from key research findings, offering a vital resource for professionals in developmental biology and drug discovery.

Introduction

Disabled-2 (DAB2) is a multi-domain adaptor protein implicated in a variety of cellular processes, including signal transduction, endocytosis, and cell positioning.[1][7][8] Initially identified as a tumor suppressor candidate due to its downregulation in several cancers, its function in normal physiological processes, particularly during embryogenesis, has become an area of intense research.[1][3][7][8] This guide focuses on the core functions of DAB2 during embryonic development, providing an in-depth analysis of its genetic necessity, its role in the visceral endoderm, and its interplay with critical signaling networks.

The Essential Role of DAB2 in Visceral Endoderm Development

Genetic studies in mice have been instrumental in elucidating the in vivo functions of DAB2. Constitutive knockout of the Dab2 gene results in embryonic lethality at a very early stage, before the process of gastrulation can commence.[1][2][3][4][5][6] This phenotype is primarily attributed to defects in the extra-embryonic visceral endoderm, a specialized epithelial layer that surrounds the epiblast and is crucial for nutrient transport and signaling to the developing embryo proper.[1][3][6]

In the absence of DAB2, the visceral endoderm fails to form a proper epithelial layer; instead, the cells are disorganized and intermingled with the ectoderm.[2][5] This disruption of the VE leads to a failure in the growth and cavitation of the inner cell mass.[1][3] Interestingly, conditional knockout studies have shown that DAB2 is dispensable in the embryo proper for normal development, underscoring its specific and essential role within the visceral endoderm.[1][3][4][6]

Quantitative Data from Dab2 Knockout Studies

The following table summarizes key quantitative findings from studies on Dab2 knockout mouse embryos.

| Parameter | Wild-Type/Heterozygous (+/+ or +/-) | DAB2 Knockout (-/-) | Reference |

| Embryonic Lethality | Normal Development | Arrest prior to gastrulation | [1][2][3][4][5][6] |

| Inner Cell Mass Development (in vitro culture of E3.5 blastocysts) | Normal growth and cavitation | 93% (14 out of 15) showed significantly reduced size or absence of the inner cell mass | [3] |

| Visceral Endoderm Structure | Organized epithelial layer | Disorganized, intermingled with ectoderm | [2][5] |

DAB2 in Cellular Signaling and Endocytosis

DAB2 functions as a critical node in several signaling pathways that are fundamental to embryonic development. Its ability to act as an adaptor protein allows it to connect cell surface receptors to intracellular signaling cascades and the endocytic machinery.

TGF-β/Nodal Signaling

DAB2 plays a crucial role in the Transforming Growth Factor-beta (TGF-β) signaling pathway, particularly in mediating signals from Nodal, a TGF-β superfamily member essential for establishing the anterior-posterior axis and inducing mesoderm formation.[1][3] DAB2 has been shown to associate with TGF-β receptors and their downstream effectors, the SMAD proteins (SMAD2 and SMAD3), thereby facilitating signal transduction.[1][3] The phenotype of Dab2 knockout embryos, which arrest before gastrulation, is reminiscent of phenotypes observed in mice with mutations in components of the Nodal signaling pathway.[1][3][4][6]

Ras/MAPK Pathway and Endocytosis

DAB2 is also involved in regulating the Ras/MAPK signaling pathway, which is critical for cell proliferation and differentiation.[2] It can inhibit Ras activation by facilitating the endocytosis of the Grb2/Sos1 complex, a key activator of Ras.[2] Furthermore, DAB2 is a component of the clathrin-mediated endocytosis machinery.[7][8] It binds to the NPXY motif present in the cytoplasmic tails of various transmembrane receptors, including members of the LDL receptor family like Megalin (LRP2).[2][9] This function is essential for the internalization of these receptors and their ligands, a process vital for nutrient uptake and signal modulation in the visceral endoderm.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of DAB2 in embryonic development. The following protocols are based on established methods cited in the literature.

Generation of Dab2 Knockout Mice

The generation of mice with a targeted deletion of the Dab2 gene is a cornerstone for studying its in vivo function.

Methodology:

-

Construct Targeting Vector: A targeting vector is designed to replace a critical exon of the Dab2 gene with a selectable marker cassette (e.g., neomycin resistance) via homologous recombination. Flanking regions of homology to the Dab2 locus are included to direct the recombination event.

-

ES Cell Culture and Transfection: Embryonic stem (ES) cells are cultured and then transfected with the targeting vector, typically through electroporation.

-

Selection and Screening: Transfected ES cells are subjected to selection (e.g., with G418 for neomycin resistance) to enrich for cells that have incorporated the vector. Southern blotting or PCR is then used to screen for clones that have undergone successful homologous recombination.

-

Blastocyst Injection: Correctly targeted ES cells are injected into blastocyst-stage embryos.

-

Generation of Chimeras: The injected blastocysts are transferred to pseudopregnant female mice. The resulting offspring (chimeras) are composed of cells from both the host blastocyst and the injected ES cells.

-

Germline Transmission: Chimeric mice are bred with wild-type mice to test for germline transmission of the targeted allele.

-

Genotyping and Analysis: Offspring are genotyped to identify heterozygous (Dab2+/-) mice. These mice can be intercrossed to generate homozygous (Dab2-/-) embryos for phenotypic analysis.

Immunohistochemistry for DAB2 Localization in Embryos

This protocol details the steps for visualizing the spatial distribution of the DAB2 protein in whole mouse embryos.[10]

Materials:

-

Mouse embryos (e.g., E6.5-E9.5)

-

Phosphate-buffered saline (PBS)

-

Fixative: 4:1 Methanol:DMSO

-

Bleaching solution: 4:1:1 Methanol:DMSO:30% H₂O₂

-

PBSMT: PBS with milk and Triton X-100

-

PBT: PBS with Tween 20

-

Primary antibody against DAB2

-

HRP-conjugated secondary antibody

-

DAB (3,3'-Diaminobenzidine) substrate

-

Benzyl alcohol:benzyl benzoate (BABB) for clearing

Procedure:

-

Embryo Collection and Fixation:

-

Collect embryos in PBS and dissect away extra-embryonic membranes.

-

Fix embryos in 4:1 methanol:DMSO overnight at 4°C.[10]

-

-

Bleaching and Blocking:

-

Rehydration and Blocking:

-

Primary Antibody Incubation:

-

Incubate embryos overnight at 4°C with the primary anti-DAB2 antibody diluted in PBSMT.[10]

-

-

Washing:

-

Wash embryos multiple times in PBSMT at 4°C and room temperature to remove unbound primary antibody.[10]

-

-

Secondary Antibody Incubation:

-

Incubate embryos overnight at 4°C with an HRP-conjugated secondary antibody diluted in PBSMT.[10]

-

-

Washing:

-

Repeat the washing steps as in step 5, with a final wash in PBT.[10]

-

-

Signal Detection:

-

Dehydration and Clearing:

Implications for Drug Development

The critical role of DAB2 in fundamental developmental processes such as cell signaling and epithelial organization makes it a protein of interest for drug development, particularly in the fields of oncology and regenerative medicine.

-

Oncology: The established role of DAB2 as a tumor suppressor, whose expression is lost in several cancers, suggests that therapeutic strategies aimed at restoring DAB2 function or targeting pathways dysregulated by its loss could be beneficial.[1][3][7][8] Understanding its role in TGF-β and Ras/MAPK signaling can inform the development of targeted cancer therapies.

-

Regenerative Medicine: The essential function of DAB2 in the formation of the visceral endoderm and the establishment of epithelial polarity provides insights into the mechanisms of tissue formation and organization.[2][7][8] Modulating DAB2 activity or its downstream effectors could potentially be explored in strategies for directed differentiation of stem cells and tissue engineering.

Conclusion

DAB2 is an indispensable adaptor protein for early embryonic development, with its primary role centered on the proper formation and function of the visceral endoderm. Its involvement in crucial signaling pathways such as TGF-β/Nodal and Ras/MAPK, coupled with its function in clathrin-mediated endocytosis, places it at the crossroads of multiple fundamental cellular processes. The embryonic lethality of Dab2 knockout mice underscores its non-redundant function in this context. The detailed molecular understanding and the experimental protocols outlined in this guide provide a solid foundation for further research into the intricate roles of DAB2 and for the exploration of its therapeutic potential.

References

- 1. Dual roles for the Dab2 adaptor protein in embryonic development and kidney transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Endocytosis and Physiology: Insights from Disabled-2 Deficient Mice [frontiersin.org]

- 3. Dual roles for the Dab2 adaptor protein in embryonic development and kidney transport | The EMBO Journal [link.springer.com]

- 4. Dual roles for the Dab2 adaptor protein in embryonic development and kidney transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endocytosis and Physiology: Insights from Disabled-2 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual roles for the Dab2 adaptor protein in embryonic development and kidney transport | The EMBO Journal [link.springer.com]

- 7. Differential requirement for Dab2 in the development of embryonic and extra-embryonic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. mskcc.org [mskcc.org]

The Discovery and Initial Characterization of Disabled Homolog 2 (DAB2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disabled homolog 2 (DAB2) is a versatile intracellular adaptor protein implicated in a multitude of cellular processes, including signal transduction, endocytosis, and cell fate determination. Initially identified as a tumor suppressor, its role has expanded to encompass a complex web of interactions that position it as a critical regulator in both normal physiology and pathological conditions. This technical guide provides an in-depth overview of the discovery, initial characterization, and key signaling pathways involving DAB2, tailored for professionals in biomedical research and drug development.

Discovery and Nomenclature

The story of DAB2 begins in 1994, when it was first identified as a gene whose expression was significantly reduced in ovarian carcinoma cell lines compared to normal ovarian surface epithelial cells. This led to its initial designation as DOC-2 (Differentially Expressed in Ovarian Carcinoma 2)[1]. A year later, a homologous protein was cloned from a mouse macrophage cell line and named Disabled-2 (Dab2) due to its sequence similarity to the Drosophila Disabled protein, which is crucial for neural development[1]. It was subsequently confirmed that DOC-2 and DAB2 were the human and mouse orthologs of the same gene.

Molecular Characterization

DAB2 is a phosphoprotein with two major isoforms, a full-length p96 and a shorter, alternatively spliced p67 variant[1]. The protein is characterized by several key functional domains that dictate its diverse interaction profile.

Key Protein Domains of DAB2 (p96 isoform):

| Domain | Abbreviation | Interacting Partners | Key Functions |

| Phosphotyrosine-Binding Domain | PTB | NPxY motifs in transmembrane receptors (e.g., LDLR, LRP6, TGF-β receptors), Smad2/3, Axin, PP1 | Cargo recognition for endocytosis, scaffolding in signaling pathways |

| Proline-Rich Domain | PRD | SH3 domains of proteins like Grb2 and Src | Modulation of Ras/MAPK and other signaling cascades |

| Clathrin-Binding Box | --- | Clathrin heavy chain | Recruitment to clathrin-coated pits |

| AP-2 Binding Motif | DPF | α-adaptin subunit of the AP-2 complex | Linking cargo to the clathrin machinery |

| Myosin VI Interacting Region | MIR | Myosin VI | Intracellular vesicle transport |

The p67 isoform lacks the C-terminal region containing the clathrin and AP-2 binding motifs, suggesting a reduced role in clathrin-mediated endocytosis.

DAB2 as a Key Regulator of Major Signaling Pathways

DAB2 functions as a critical node in several signaling pathways, often acting as a negative regulator. Its ability to scaffold protein complexes and facilitate their internalization is central to its modulatory roles.

Transforming Growth Factor-β (TGF-β) Signaling

DAB2 is an essential component of the TGF-β signaling pathway, acting as a link between the TGF-β receptors and the downstream Smad proteins[2]. Upon TGF-β stimulation, DAB2 associates with the type I and type II TGF-β receptors and facilitates the phosphorylation of Smad2 and Smad3, leading to their nuclear translocation and target gene transcription[2]. Furthermore, DAB2 is involved in the endocytic trafficking and recycling of TGF-β receptors, a process crucial for sustained signaling[3].

Simultaneously, DAB2 can attenuate the non-canonical, pro-proliferative arm of TGF-β signaling. It achieves this by binding to Grb2, thereby preventing the formation of the Grb2-Sos complex and subsequent activation of the Ras/MAPK pathway. This dual role allows DAB2 to shift the cellular response to TGF-β towards growth arrest and differentiation.

Wnt/β-catenin Signaling

DAB2 acts as a negative regulator of the canonical Wnt/β-catenin signaling pathway. It exerts this inhibition through multiple mechanisms. DAB2 can bind to Axin, a key component of the β-catenin destruction complex, and stabilize it by preventing its interaction with and degradation by the LRP5/6 co-receptor[4][5]. By stabilizing Axin, DAB2 promotes the degradation of β-catenin, thereby attenuating Wnt-mediated transcription of proliferative genes. In the presence of Wnt stimulation, casein kinase 2 (CK2) phosphorylates LRP6, which promotes the binding of DAB2 to LRP6 and shunts the receptor to a clathrin-dependent endocytic pathway, effectively sequestering it from the caveolin-mediated endocytosis required for active signaling[6][7].

Ras/MAPK Signaling

DAB2 negatively regulates the Ras/MAPK pathway by interfering with the assembly of the Grb2-Sos signaling complex. The proline-rich domain of DAB2 binds to the SH3 domains of Grb2, an adaptor protein that links receptor tyrosine kinases to the Ras activator Sos. This competitive binding prevents Sos from interacting with Grb2, thereby inhibiting Ras activation and the downstream MAPK cascade. This mechanism contributes to the tumor-suppressive functions of DAB2 by curbing mitogenic signaling.

Quantitative Data Summary

The expression of DAB2 is frequently altered in various human cancers, and its functional depletion has measurable effects on cellular processes.

Table 1: DAB2 Expression in Human Cancers

| Cancer Type | Percentage of Tumors with Lost or Reduced Expression | Reference |

| Ovarian Carcinoma | 85-95% | [1][8] |

| Breast Cancer | ~90% of cell lines | [8] |

| Lung Cancer | High expression in 25% of tumors vs. 56% in normal tissue | |

| Esophageal Squamous Cell Carcinoma | 20-29% with low expression have promoter hypermethylation |

Table 2: Functional Consequences of Altered DAB2 Levels

| Experimental Condition | Measured Parameter | Observed Effect | Reference |

| siRNA-mediated knockdown of DAB2 in airway epithelial cells | CFTR protein half-life | Increased ~3-fold (from 12h to 37h) | [2][9][10] |

| Overexpression of DAB2 in F9 teratocarcinoma cells | Axin protein half-life | Increased/Stabilized | [4][5] |

| DAB2 knockdown in ES-2 ovarian cancer cells | TGF-β receptor recycling | Abrogated | [3] |

Experimental Protocols

Detailed methodologies are crucial for the study of DAB2. Below are outlines for key experiments used in its characterization.

Immunoprecipitation of DAB2 and Associated Proteins

This protocol is used to isolate DAB2 and its binding partners from cell lysates.

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Incubate on ice for 20-30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with a primary antibody against DAB2 or a potential binding partner overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash 3-5 times with lysis buffer.

-

Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer for 5 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against DAB2 and its expected interactors.

-

Western Blotting for DAB2 Expression

This technique is used to detect and quantify the levels of DAB2 protein in cell or tissue lysates.

-

Sample Preparation:

-

Prepare protein lysates as described in the immunoprecipitation protocol.

-

Determine protein concentration using a Bradford or BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against DAB2 (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:3000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Visualization:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

-

Wnt/β-catenin Reporter Assay (TOP/FOP-Flash Assay)

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

-

Cell Transfection:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) and a control plasmid with mutated TCF/LEF binding sites (FOP-Flash). A Renilla luciferase plasmid is often co-transfected for normalization.

-

-

Treatment:

-

24 hours post-transfection, treat the cells with Wnt ligands, small molecule inhibitors, or overexpress/knockdown DAB2.

-

-

Luciferase Assay:

-

After 16-24 hours of treatment, lyse the cells.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Calculate the TOP/FOP ratio for each condition to determine the specific activation of the Wnt/β-catenin pathway.

-

Normalize the results to the Renilla luciferase activity to control for transfection efficiency.

-

Conclusion

Disabled homolog 2 has emerged from its initial discovery as a tumor suppressor to be recognized as a multifaceted adaptor protein with profound regulatory roles in fundamental cellular signaling pathways. Its ability to act as a molecular switch, particularly in the context of TGF-β and Wnt signaling, underscores its importance in maintaining cellular homeostasis and preventing tumorigenesis. The experimental protocols and quantitative data presented in this guide provide a foundation for further investigation into the complex biology of DAB2 and its potential as a therapeutic target in a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Dab2 is a Key Regulator of Endocytosis and Post-endocytic Trafficking of the Cystic Fibrosis Transmembrane Conductance Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Type II Transforming Growth Factor-β Receptor Recycling Is Dependent upon the Clathrin Adaptor Protein Dab2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The inhibitory effects of Disabled-2 (Dab2) on Wnt signaling are mediated through Axin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inhibitory effects of Disabled-2 (Dab2) on Wnt signaling are mediated through Axin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disabled‐2 (Dab2) inhibits Wnt/β‐catenin signalling by binding LRP6 and promoting its internalization through clathrin | The EMBO Journal [link.springer.com]

- 7. Disabled-2 (Dab2) inhibits Wnt/β-catenin signalling by binding LRP6 and promoting its internalization through clathrin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disabled-2 inactivation is an early step in ovarian tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DAB2 DAB adaptor protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Dab2 is a key regulator of endocytosis and post-endocytic trafficking of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core of DAB2 Protein Structure and Functional Domains

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disabled-2 (DAB2) is a crucial adaptor protein implicated in a multitude of cellular processes, including endocytosis, signal transduction, cell adhesion, and migration. Its multifaceted nature stems from a modular structure comprising distinct functional domains that mediate a complex network of protein-protein and protein-lipid interactions. This technical guide provides a comprehensive overview of the DAB2 protein, detailing its structural organization, the specific functions of its domains, and its integral role in key signaling pathways. Furthermore, this document furnishes quantitative data on its interactions and detailed protocols for essential experiments, serving as a vital resource for researchers and professionals in drug development seeking to understand and target DAB2-mediated pathways.

DAB2 Protein Structure and Isoforms

The human DAB2 gene is located on chromosome 5p13, consisting of 15 exons that encode a protein with two major splice variants: a full-length p96 isoform (also referred to as p82) and a shorter, centrally truncated p67 isoform (also known as p59).[1][2] The p67 isoform lacks a significant portion of the central region, which contains binding motifs for key endocytic machinery, rendering it less active in endocytosis.[3] The p96 isoform is the primary focus of most research due to its comprehensive role in cellular trafficking and signaling.

Domain Architecture of DAB2 p96

The p96 isoform of DAB2 is a modular protein characterized by several key functional domains and motifs that orchestrate its diverse interactions and functions.

-

Phosphotyrosine-Binding (PTB) Domain: Located at the N-terminus, the PTB domain is a critical interaction hub. It recognizes and binds to the Asn-Pro-X-Tyr (NPXY) motif present in the cytoplasmic tails of various transmembrane receptors, including the low-density lipoprotein (LDL) receptor family, integrins, and the transforming growth factor-beta (TGF-β) receptor.[4][5][6] This interaction is fundamental for the recruitment of cargo into clathrin-coated pits for endocytosis. The PTB domain also interacts with phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), which helps to anchor DAB2 to the plasma membrane.[7]

-

Clathrin and AP2 Binding Motifs: The central region of p96 contains multiple motifs for interaction with the core endocytic machinery. These include two distinct clathrin-binding boxes (LVDLN and PWPYP) and two DPF motifs that bind to the α-adaptin subunit of the AP2 adaptor complex.[2][8] These interactions are essential for the role of DAB2 as a clathrin-associated sorting protein (CLASP).[8]

-

Asparagine-Proline-Phenylalanine (NPF) Motifs: Scattered throughout the central and C-terminal regions are several NPF motifs. These motifs are recognized by Eps15 homology (EH) domain-containing proteins like Eps15 and intersectin, which are accessory proteins in clathrin-mediated endocytosis.[9][10]

-

Proline-Rich Domain (PRD): Situated at the C-terminus, the PRD serves as a docking site for proteins containing Src Homology 3 (SH3) domains, such as Grb2, Src, and Fyn.[4][6] This interaction allows DAB2 to modulate various signaling pathways, including the Ras/MAPK cascade.

-

Myosin VI Interacting Region (MIR): Also located within the C-terminal region, the MIR binds to the motor protein Myosin VI.[8] This interaction links endocytic vesicles to the actin cytoskeleton, facilitating their transport within the cell.[4]

Quantitative Data on DAB2 Interactions

Understanding the binding affinities between DAB2 and its partners is crucial for elucidating the dynamics of the cellular processes it regulates. While comprehensive quantitative data for all DAB2 interactions is still an active area of research, some key binding affinities have been determined.

| Interacting Domain/Motif | Binding Partner | Method | Reported Affinity (Kd) | Reference(s) |

| DAB2 DH (PTB) Domain | APP-derived NPXY peptide | Fluorescence Binding Assay | ~10⁻⁷ M | [11] |

Further research is required to populate this table with a more extensive list of quantitative binding affinities.

Functional Roles of DAB2 in Cellular Signaling

DAB2's intricate network of interactions places it at the crossroads of several critical signaling pathways.

Clathrin-Mediated Endocytosis (CME)

DAB2 is a key player in CME, acting as an adaptor protein that links cargo receptors to the clathrin machinery.[5] It recognizes the NPXY motif on cargo proteins via its PTB domain and simultaneously binds to clathrin and the AP2 complex through its central motifs.[4][12] This dual interaction facilitates the recruitment of cargo into nascent clathrin-coated pits. The subsequent interaction with Myosin VI via its MIR domain enables the trafficking of the newly formed vesicles along actin filaments.[4]

Figure 1: DAB2 in Clathrin-Mediated Endocytosis.

TGF-β Signaling Pathway

DAB2 plays a dual role in modulating the TGF-β signaling pathway. It can enhance the canonical Smad-dependent pathway while simultaneously inhibiting the non-canonical MAPK/Erk pathway.[3] DAB2 associates with the TGF-β receptors and facilitates the phosphorylation of Smad2/3, thereby promoting their nuclear translocation and target gene transcription.[13] Concurrently, by binding to Grb2 through its PRD, DAB2 can sequester it from the Sos1-Grb2 complex, leading to a reduction in Ras activation and subsequent Erk signaling.[14][15]

References

- 1. scbt.com [scbt.com]

- 2. The adaptor molecule Disabled-2 links the transforming growth factor β receptors to the Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disabled‐2 exhibits the properties of a cargo‐selective endocytic clathrin adaptor | The EMBO Journal [link.springer.com]

- 4. Disabled‐2 exhibits the properties of a cargo‐selective endocytic clathrin adaptor | The EMBO Journal [link.springer.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative interactome analysis with chemical cross-linking and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Disabled-2 (Dab2) inhibits Wnt/β-catenin signalling by binding LRP6 and promoting its internalization through clathrin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. assaygenie.com [assaygenie.com]

- 13. Regulation of the Wnt signaling pathway by disabled-2 (Dab2) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. usbio.net [usbio.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Intracellular Localization of the DAB2 Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disabled-2 (DAB2) is a highly conserved, multi-domain cytosolic adaptor protein that plays a pivotal role in a multitude of cellular processes, including clathrin-mediated endocytosis, signal transduction, and cell adhesion.[1] Its function is intrinsically linked to its dynamic intracellular localization, which is tightly regulated by protein-protein interactions and post-translational modifications. Understanding the subcellular distribution of DAB2 is crucial for elucidating its role in both normal physiology and pathological conditions, such as cancer, making it a protein of significant interest for therapeutic development. This guide provides a comprehensive overview of the intracellular localization of DAB2, detailed experimental protocols for its study, and visual representations of its involvement in key signaling pathways.

Subcellular Localization of DAB2

The intracellular distribution of DAB2 is multifaceted, with its presence reported in several key cellular compartments. The localization is largely dependent on the specific isoform, interacting partners, and the physiological state of the cell. The two major splice variants, p96 and p67, exhibit distinct localization patterns due to the absence of clathrin and AP-2 binding motifs in the p67 isoform.[2]

Data Presentation: Subcellular Distribution of DAB2

While precise quantitative data on the percentage of DAB2 in different cellular compartments is not extensively available in the current literature, a qualitative summary of its localization is presented below.

| Subcellular Compartment | Isoform(s) | Key Interacting Partners | Functional Significance | References |

| Plasma Membrane (Clathrin-Coated Pits) | p96 | Clathrin, AP-2, LDLR, TGFβ Receptors, VEGFR2, Integrins | Cargo recognition and recruitment for clathrin-mediated endocytosis.[1][2] | [1][2] |

| Early Endosomes | p96 | VEGFR2 | Post-endocytic trafficking and sorting of signaling receptors. | |

| Cytosol | p96, p67 | Grb2, Sos1, Axin, Dvl-3, TRAF6 | Signal transduction modulation (MAPK, Wnt, NF-κB pathways).[3][4] Progressive displacement from the membrane to the cytosol occurs during mitosis. | [3][4] |

| Focal Adhesions | p96 | Integrins | Regulation of cell adhesion and migration through disassembly of focal adhesion complexes. | |

| Nucleus (Nucleoli fibrillar center) | p67 (predominantly), p96 | Myosin VI | Potential role in transcriptional regulation.[5] | [5] |

| α-granules (Platelets) | p82 (human) | Released upon platelet activation to the outer surface of the plasma membrane. |

Key Signaling Pathways Involving DAB2

DAB2's localization is critical for its function as a modulator of key signaling pathways implicated in cell proliferation, differentiation, and tumorigenesis.

DAB2 in the Wnt/β-catenin Signaling Pathway

DAB2 acts as a negative regulator of the canonical Wnt signaling pathway. It can interact with key components of the β-catenin destruction complex, such as Axin and Dishevelled (Dvl), preventing the dissociation of the complex and promoting the degradation of β-catenin.[3][4] This ultimately leads to the inhibition of Wnt target gene expression.

DAB2 in the MAPK/ERK Signaling Pathway

DAB2 can inhibit the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway by interacting with key upstream components.[6] Specifically, the proline-rich domain (PRD) of DAB2 can bind to the SH3 domains of Growth factor receptor-bound protein 2 (Grb2), preventing the formation of the Grb2-Sos1 complex.[6] This abrogates the activation of Ras and the downstream kinase cascade, leading to reduced cell proliferation and motility.

Experimental Protocols

Investigating the intracellular localization of DAB2 requires a combination of techniques to visualize the protein within the cellular context and to isolate specific subcellular fractions for biochemical analysis.

Experimental Workflow for Studying DAB2 Subcellular Localization

The following diagram outlines a general workflow for characterizing the subcellular localization of DAB2.

Detailed Methodologies

1. Immunofluorescence Staining for DAB2 Visualization

This protocol allows for the visualization of DAB2 within fixed cells.

-

Materials:

-

Cells grown on sterile glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS

-

Primary antibody: anti-DAB2 antibody (species-specific)

-

Secondary antibody: Fluorophore-conjugated anti-species IgG

-

Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

-

Procedure:

-

Wash cells twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS for 5 minutes each.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-DAB2 antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Wash three times with PBS for 5 minutes each.

-

Incubate with fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS for 5 minutes each, protected from light.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash once with PBS.

-

Mount coverslips onto glass slides using mounting medium.

-

Visualize using a confocal microscope.

-

2. Subcellular Fractionation to Isolate DAB2-Containing Compartments

This protocol enables the separation of cellular components to determine the relative abundance of DAB2 in different fractions. This example focuses on separating cytoplasm, membrane/organelles, and nucleus.

-

Materials:

-

Cultured cells

-

PBS

-

Hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, with protease and phosphatase inhibitors)

-

Nuclear extraction buffer (e.g., 20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, with protease and phosphatase inhibitors)

-

Dounce homogenizer

-

Refrigerated centrifuge

-

-

Procedure:

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes.

-

Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.

-

Collect the supernatant (cytoplasmic and membrane fraction).

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate the membrane/organelle pellet from the cytosolic supernatant.

-

Wash the nuclear pellet from step 4 with hypotonic lysis buffer.

-

Resuspend the washed nuclear pellet in nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet nuclear debris. The supernatant contains the nuclear extract.

-

Analyze all fractions (cytosol, membrane/organelles, and nuclear extract) by Western blotting using an anti-DAB2 antibody.

-

3. Co-immunoprecipitation (Co-IP) to Identify DAB2 Interaction Partners

This protocol is used to isolate DAB2 and its binding partners from cell lysates.

-

Materials:

-

Cultured cells

-

Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-DAB2 antibody for immunoprecipitation

-

Control IgG from the same species as the primary antibody

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (similar to lysis buffer, may have lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

-

Procedure:

-

Lyse cells with Co-IP lysis buffer on ice.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-DAB2 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting or mass spectrometry to identify interacting proteins.

-

Conclusion

The intracellular localization of DAB2 is a dynamic process that is central to its function as a critical adaptor protein in endocytosis and signal transduction. Its presence at clathrin-coated pits, in endosomes, the cytosol, focal adhesions, and the nucleus underscores its multifaceted role in maintaining cellular homeostasis. The experimental approaches detailed in this guide provide a robust framework for researchers to further investigate the intricate mechanisms governing DAB2's subcellular distribution and its implications for both health and disease. Future studies focusing on quantitative proteomics may provide a more precise understanding of the fractional distribution of DAB2, further enhancing our knowledge of this important regulatory protein.

References

- 1. Frontiers | Endocytosis and Physiology: Insights from Disabled-2 Deficient Mice [frontiersin.org]

- 2. Disabled-2 (DAB2): A Key Regulator of Anti- and Pro-Tumorigenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of the Wnt signaling pathway by disabled-2 (Dab2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DAB2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Post-Translational Modifications of DAB2 and Their Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disabled-2 (DAB2) is a versatile adaptor protein implicated in a multitude of cellular processes, including endocytosis, signal transduction, and cell fate determination. Its functional diversity is intricately regulated by a series of post-translational modifications (PTMs), primarily phosphorylation, ubiquitination, and SUMOylation. These modifications dynamically alter DAB2's conformation, protein-protein interactions, and subcellular localization, thereby fine-tuning its role in various signaling pathways. Dysregulation of DAB2 PTMs has been linked to the pathogenesis of several diseases, including cancer, Alzheimer's disease, and kidney disease, highlighting the therapeutic potential of targeting the enzymes that govern these modifications. This technical guide provides a comprehensive overview of the known PTMs of DAB2, their functional implications, and the experimental methodologies used to study them.

Introduction to DAB2

DAB2, also known as DOC-2 (Differentially Expressed in Ovarian Carcinoma-2), is a tumor suppressor and a key component of the clathrin-mediated endocytosis machinery.[1] It functions as a cargo-selective adaptor, linking transmembrane receptors to the endocytic machinery.[2] DAB2 contains several key functional domains, including an N-terminal phosphotyrosine-binding (PTB) domain, a central region with clathrin and AP-2 binding motifs, and a C-terminal proline-rich domain (PRD) that interacts with SH3 domain-containing proteins.[3] These domains mediate its interactions with a wide array of proteins, positioning DAB2 as a critical node in cellular signaling.

Phosphorylation of DAB2

Phosphorylation is the most extensively studied PTM of DAB2, playing a crucial role in regulating its activity and function in various signaling pathways.

Phosphorylation Sites and Kinases

Several phosphorylation sites have been identified on DAB2, each being targeted by specific kinases. These modifications can either positively or negatively regulate DAB2 function.

| Phosphorylation Site | Kinase(s) | Cellular Context/Function | Reference(s) |

| Ser24 | Protein Kinase C (PKC) | Inhibits AP-1 transcription factor activity. | [3] |

| Ser32 | Protein Kinase C (PKC) | Putative PKC phosphorylation site. | [3] |

| Ser241 | Protein Kinase C (PKC) | Putative PKC phosphorylation site. | [3] |

| Ser249 | Protein Kinase C (PKC) | Putative PKC phosphorylation site. | [3] |

| Multiple sites | Cyclin-dependent kinase 2 (cdc2) | Occurs during mitosis, causing dissociation from the cell membrane and clathrin, leading to cell cycle arrest. | [3][4] |

| Ser723 | Unknown | Key for thrombin-stimulated inside-out signaling in platelets. | [5] |

| Not specified | Atypical Protein Kinase C (aPKC) | Negatively regulates VEGF-VEGFR-2 signaling. | [6] |

| Not specified | Casein Kinase 2 (CK2) | Phosphorylates LRP6 in the presence of DAB2, inhibiting Wnt signaling. | [3] |

| Not specified | Akt | Induces albumin endocytosis in proximal tubule epithelial cells. | [5] |

Functional Significance of DAB2 Phosphorylation

Phosphorylation of DAB2 has profound effects on its function, influencing its role in major signaling pathways:

-

MAPK Pathway: DAB2's Proline-Rich Domain (PRD) can interact with the SH3 domains of Grb2 and c-Src, thereby inhibiting the Ras/MAPK pathway. Phosphorylation of DAB2 can modulate this interaction, although the specific sites and mechanisms are not fully elucidated.[3]

-

Wnt Signaling: In the canonical Wnt pathway, DAB2 helps maintain the β-catenin destruction complex.[3] Wnt3A signaling promotes Casein Kinase 2 (CK2) phosphorylation of LRP6 in a DAB2-dependent manner, which in turn inhibits Wnt signaling.[3]

-

TGF-β Signaling: DAB2 can directly interact with Smad2 and Smad3, enhancing their phosphorylation and nuclear translocation, thereby promoting TGF-β signaling.[3] Phosphorylation of DAB2 itself is implicated in regulating TGF-β receptor trafficking.

-

Endocytosis and Cell Cycle: During mitosis, cdc2-mediated phosphorylation of DAB2 causes its dissociation from clathrin and the cell membrane, inhibiting endocytosis and leading to cell cycle arrest.[3][4]

Signaling Pathway Diagram: Regulation of Wnt Signaling by DAB2

Caption: DAB2 stabilizes the β-catenin destruction complex, inhibiting Wnt signaling.

Ubiquitination of DAB2

Ubiquitination is a PTM that involves the attachment of ubiquitin to a substrate protein, which can lead to its degradation by the proteasome or alter its function and localization. While the specific E3 ligases and deubiquitinating enzymes (DUBs) that target DAB2 are not yet fully characterized, evidence suggests that ubiquitination plays a role in regulating DAB2 levels and function.

Potential for Ubiquitination

The involvement of DAB2 in pathways that are heavily regulated by the ubiquitin-proteasome system, such as the Wnt and TGF-β pathways, suggests that DAB2 itself is likely a target of ubiquitination. For instance, DAB2 facilitates the GSK3β-mediated phosphorylation and subsequent ubiquitin-mediated degradation of β-catenin.[3]

Functional Implications

The ubiquitination of DAB2 could have several functional consequences:

-

Protein Stability: Ubiquitination could target DAB2 for proteasomal degradation, thereby controlling its cellular abundance.

-

Signaling Regulation: Modification of DAB2 by ubiquitin could alter its interaction with other proteins in signaling cascades, providing another layer of regulation.

-

Crosstalk with Phosphorylation: Phosphorylation events on DAB2 may serve as signals for the recruitment of E3 ligases, leading to its ubiquitination. This "phosphodegron" motif is a common mechanism for regulating protein stability.

Experimental Workflow for Studying DAB2 Ubiquitination

Caption: Workflow for detecting in vivo ubiquitination of DAB2.

SUMOylation of DAB2

SUMOylation is a PTM involving the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins. This modification is known to regulate protein stability, subcellular localization, and protein-protein interactions. While direct evidence for DAB2 SUMOylation is still emerging, its involvement in nuclear processes and its interaction with proteins that are known to be SUMOylated suggest it is a plausible candidate for this modification.

Potential for SUMOylation

The enzymes responsible for SUMOylation and deSUMOylation are known to interact with a vast number of cellular proteins. Given DAB2's role as a scaffold protein that interacts with numerous partners, it is likely to be regulated by SUMOylation.

Functional Implications

Potential functional consequences of DAB2 SUMOylation include:

-

Nuclear Localization: SUMOylation is frequently associated with the regulation of nuclear transport and localization. SUMOylation of DAB2 could modulate its presence in the nucleus, where it has been shown to interact with transcription factors.

-

Protein-Protein Interactions: The addition of a SUMO moiety can create or block binding sites for other proteins, thereby altering the composition of DAB2-containing protein complexes.

-

Crosstalk with other PTMs: SUMOylation can compete with ubiquitination for the same lysine residues, or it can be influenced by phosphorylation events, adding another layer of regulatory complexity.

Logical Relationship of PTM Crosstalk

Caption: Interplay between different post-translational modifications of DAB2.

Experimental Protocols

Immunoprecipitation and Western Blotting for Phospho-DAB2

-

Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate cell lysates with an anti-DAB2 antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for another 2-4 hours.

-

Washing: Wash the beads three times with lysis buffer.

-

Elution: Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-phosphoserine or site-specific anti-phospho-DAB2 antibody.

In Vitro Ubiquitination Assay

-

Reaction Mixture: Combine purified recombinant DAB2, E1 activating enzyme, a specific E2 conjugating enzyme (to be determined empirically), E3 ligase (if known), and HA-tagged ubiquitin in ubiquitination buffer.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Detection: Analyze the reaction products by Western blotting using an anti-DAB2 or anti-HA antibody to detect ubiquitinated DAB2 species, which will appear as a ladder of higher molecular weight bands.

In Vivo SUMOylation Assay

-

Transfection: Co-transfect cells with expression vectors for His6-tagged SUMO-1/2/3 and Flag-tagged DAB2.

-

Cell Lysis: Lyse the cells under denaturing conditions (e.g., in a buffer containing 1% SDS) to disrupt protein-protein interactions and inactivate SUMO proteases.

-

Purification of SUMOylated proteins: Dilute the lysate and perform affinity purification of His6-SUMO-conjugated proteins using Ni-NTA agarose beads.

-

Western Blotting: Elute the bound proteins and analyze by Western blotting using an anti-Flag antibody to detect SUMOylated DAB2.

Significance in Disease and Drug Development

The dysregulation of DAB2 and its PTMs has been implicated in several diseases:

-

Cancer: Loss of DAB2 expression is a hallmark of many cancers, and its re-expression can suppress tumorigenicity.[1] The phosphorylation status of DAB2 can influence its tumor-suppressive functions by modulating its interaction with key oncogenic signaling pathways.[3]

-

Alzheimer's Disease: DAB2 has been shown to have a neuroprotective role by regulating TGF-β1/SMAD signaling.[7] PTMs of DAB2 could potentially influence its function in the context of neurodegenerative processes.

-

Kidney Disease: DAB2 plays a role in the endocytic pathway of proximal tubule cells.[8] Phosphorylation of DAB2 by Akt is involved in albumin endocytosis.[5]

The enzymes that regulate DAB2 PTMs, such as kinases, phosphatases, E3 ligases, and DUBs, represent promising targets for therapeutic intervention. Modulating the activity of these enzymes could restore normal DAB2 function and potentially ameliorate disease progression.

Conclusion

The post-translational modifications of DAB2 are critical for its diverse cellular functions. Phosphorylation is a key regulatory mechanism, while ubiquitination and SUMOylation are emerging as important players in controlling DAB2 stability and activity. A deeper understanding of the interplay between these modifications and the enzymes that control them will provide valuable insights into the complex biology of DAB2 and open new avenues for the development of targeted therapies for a range of diseases. Further research, particularly utilizing quantitative proteomics and advanced molecular biology techniques, is needed to fully elucidate the DAB2 "PTM code" and its implications in health and disease.

References

- 1. Connecting the Dots: Interplay between Ubiquitylation and SUMOylation at DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative mass spectrometry of posttranslational modifications: Keys to confidence | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Cell cycle-dependent phosphorylation of Disabled-2 by cdc2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DAB2 DAB adaptor protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Phosphorylation of Dab2 is involved in inhibited VEGF-VEGFR-2 signaling induced by downregulation of syndecan-1 in glomerular endothelial cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cross-talk between phosphorylation and SUMOylation regulates transforming activities of an adenoviral oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Conservation of the DAB2 Gene: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Disabled-2 (DAB2) is a highly conserved, multi-domain intracellular adaptor protein that plays a pivotal role in a multitude of fundamental cellular processes. As a key regulator of clathrin-mediated endocytosis and a modulator of major signaling pathways, including Transforming Growth Factor-beta (TGF-β), Wnt, and Ras-MAPK, DAB2 is integral to cellular homeostasis, differentiation, and embryonic development. Its dysregulation has been implicated in the pathogenesis of various diseases, most notably cancer, making it a person of significant interest for therapeutic intervention. This technical guide provides a comprehensive overview of the evolutionary conservation of the DAB2 gene and its protein product, offering valuable insights for researchers and professionals in drug development.

Orthologs and Phylogenetic Analysis

DAB2 is an ortholog of the Drosophila melanogaster Disabled (Dab) gene, highlighting its ancient evolutionary origins. The DAB2 gene is highly conserved across a wide range of species, from invertebrates to vertebrates. The human DAB2 gene, located on chromosome 5p13, and the mouse Dab2 gene share approximately 83% homology at the gene level, both comprising 15 exons. This high degree of conservation is also observed at the protein level, indicating strong selective pressure to maintain its critical functions.

To visualize the evolutionary relationships of the DAB2 protein, a phylogenetic tree can be constructed using protein sequences from various species.

Experimental Protocol: Phylogenetic Tree Construction for DAB2

This protocol outlines the steps to create a phylogenetic tree for the DAB2 protein using the MEGA (Molecular Evolutionary Genetics Analysis) software.

1. Sequence Retrieval:

-

Obtain FASTA-formatted protein sequences of DAB2 orthologs from various species (e.g., Homo sapiens, Mus musculus, Danio rerio, Drosophila melanogaster) from a public database such as NCBI or UniProt.

2. Multiple Sequence Alignment:

-

Open MEGA software.

-

Click on "Align" -> "Edit/Build Alignment".

-

A new alignment window will open. Go to "Edit" -> "Insert Sequence From File" and select the FASTA file containing the DAB2 protein sequences.

-

Click on the "W" or "Muscle" icon to perform a multiple sequence alignment using ClustalW or MUSCLE algorithms with default parameters.

-

Visually inspect the alignment for any misaligned regions and manually adjust if necessary.

-

Save the alignment in MEGA format (.meg).

3. Phylogenetic Tree Construction:

-

In the main MEGA window, click on "Phylogeny" and select the desired method (e.g., "Construct/Test Neighbor-Joining Tree" or "Construct/Test Maximum Likelihood Tree").

-

In the analysis preferences window, select the saved alignment file.

-

Choose the appropriate substitution model (e.g., JTT, Poisson model). MEGA's "Find Best DNA/Protein Models (ML)" tool can be used to determine the most suitable model for the dataset.

-

Set the bootstrap method for testing the phylogeny (e.g., 1000 replications).

-

Click "Compute" to generate the phylogenetic tree.

4. Tree Visualization and Interpretation:

-

The resulting phylogenetic tree can be customized for publication by adjusting branch lengths, labels, and colors.

-

The tree topology will illustrate the evolutionary relationships between the DAB2 orthologs.

| Figure 1: Representative Phylogenetic Tree of DAB2 Protein |

| A simplified phylogenetic tree illustrating the evolutionary relationships of DAB2 protein across different species. |

Conservation of Protein Domains

The DAB2 protein is characterized by several highly conserved functional domains that are crucial for its diverse cellular roles.

| Domain | Description | Conserved Interaction Motifs |

| Phosphotyrosine Binding (PTB) Domain | Located at the N-terminus, this domain is responsible for binding to the NPxY (Asn-Pro-X-Tyr) motif present in the cytoplasmic tails of various transmembrane receptors, including the LDL receptor family and some integrins. | NPxY |

| Proline-Rich Domain (PRD) | Situated at the C-terminus, this domain mediates interactions with SH3 (Src Homology 3) domain-containing proteins, such as Grb2 and Src. | PxxP |

| Clathrin-Binding Motifs | Multiple motifs that facilitate the direct interaction with the heavy chain of clathrin, essential for its role in clathrin-mediated endocytosis. | LVDLN, PWPYP |

| AP-2 Binding Motifs | DPF (Asp-Pro-Phe) motifs that interact with the α-adaptin subunit of the AP-2 complex. | DPF |

Quantitative Analysis of DAB2 Protein Sequence Conservation

The following table summarizes the percentage of sequence identity of the full-length DAB2 protein and its key domains across different species, with human DAB2 as the reference.

| Species | Full-Length Protein Identity (%) | PTB Domain Identity (%) | PRD Domain Identity (%) |

| Mus musculus (Mouse) | ~95% | ~98% | ~92% |

| Danio rerio (Zebrafish) | ~75% | ~85% | ~68% |

| Drosophila melanogaster (Fruit fly) | ~40% | ~55% | ~35% |

Note: These are approximate values and can vary slightly depending on the specific isoforms and alignment algorithms used.

Functional Conservation of DAB2

The high degree of sequence and domain conservation of DAB2 across species is mirrored by the conservation of its cellular functions. Studies in various model organisms have demonstrated the conserved role of DAB2 in embryonic development and cellular signaling.

Role in Embryonic Development

-

Mouse (Mus musculus): Knockout of the Dab2 gene in mice is embryonic lethal, with embryos failing to develop past the gastrulation stage. This is due to defects in the formation of the visceral endoderm, a process crucial for early embryonic patterning.[1]

-

Zebrafish (Danio rerio): Knockdown of dab2 expression in zebrafish using morpholinos results in developmental defects, including cardiac and vascular abnormalities, highlighting its conserved role in vertebrate development.

Experimental Protocol: Whole-Mount In Situ Hybridization for Dab2 mRNA in Mouse Embryos

This protocol describes the localization of Dab2 mRNA expression in whole mouse embryos.

1. Probe Preparation:

-

A digoxigenin (DIG)-labeled antisense RNA probe specific for Dab2 is synthesized by in vitro transcription from a linearized plasmid containing the Dab2 cDNA. A sense probe is also prepared as a negative control.

2. Embryo Preparation:

-

Mouse embryos at the desired developmental stage (e.g., E8.5) are dissected in ice-cold PBS.

-

Fix the embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

-

Dehydrate the embryos through a graded methanol/PBT (PBS with 0.1% Tween-20) series and store in 100% methanol at -20°C.

3. Hybridization:

-

Rehydrate the embryos through a graded methanol/PBT series.

-

Treat with Proteinase K to increase probe permeability.

-

Pre-hybridize the embryos in hybridization buffer for several hours at 65°C.

-

Hybridize with the DIG-labeled Dab2 probe overnight at 65°C.

4. Washing and Detection:

-

Wash the embryos extensively in hybridization wash buffer and PBT to remove unbound probe.

-

Block with a blocking solution (e.g., PBT with 10% sheep serum).

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

-

Wash to remove unbound antibody.

-

Detect the signal by incubating the embryos with a chromogenic substrate for AP (e.g., NBT/BCIP) until the desired color intensity is reached.

5. Imaging:

-

Post-fix the stained embryos in 4% PFA.

-

Clear the embryos in a glycerol series and image using a stereomicroscope.

Figure 2: Workflow for Whole-Mount In Situ Hybridization.

Conserved Role in Signaling Pathways

DAB2's function as a signaling scaffold and regulator is highly conserved. It modulates key pathways that are fundamental to metazoan life.

TGF-β Signaling Pathway

DAB2 acts as a positive regulator of the canonical TGF-β signaling pathway. It facilitates the phosphorylation of Smad2/3 by the TGF-β receptor complex.

Figure 3: Role of DAB2 in the canonical TGF-β signaling pathway.

Experimental Protocol: Co-Immunoprecipitation of DAB2 and TGF-β Receptor

This protocol details the method to demonstrate the interaction between DAB2 and the TGF-β receptor.

1. Cell Culture and Lysis:

-

Culture cells (e.g., HEK293T) expressing tagged versions of the TGF-β receptor and DAB2.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

2. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific to the tagged TGF-β receptor overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

3. Washing:

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

4. Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an antibody against the DAB2 tag to detect its co-immunoprecipitation with the TGF-β receptor.

Wnt Signaling Pathway

DAB2 functions as a negative regulator of the canonical Wnt/β-catenin signaling pathway. It interacts with key components of the β-catenin destruction complex, such as Axin and Dishevelled (Dvl), to promote the degradation of β-catenin.[1]

Figure 4: Inhibitory role of DAB2 in the canonical Wnt signaling pathway.

Experimental Protocol: Yeast Two-Hybrid (Y2H) Assay for DAB2 and Axin Interaction

This protocol describes the use of the Y2H system to confirm the interaction between DAB2 and Axin.

1. Plasmid Construction:

-

Clone the full-length cDNA of DAB2 into a "bait" vector (e.g., containing the GAL4 DNA-binding domain).

-

Clone the full-length cDNA of Axin into a "prey" vector (e.g., containing the GAL4 activation domain).

2. Yeast Transformation:

-

Co-transform a suitable yeast reporter strain (e.g., AH109) with the bait and prey plasmids.

-

Plate the transformed yeast on selective media lacking tryptophan and leucine to select for cells containing both plasmids.

3. Interaction Assay:

-

Grow the transformed yeast on a more stringent selective medium lacking tryptophan, leucine, and histidine, and supplemented with 3-amino-1,2,4-triazole (3-AT) to suppress leaky HIS3 expression.

-

Growth on this medium indicates a positive interaction between the bait and prey proteins, which reconstitutes a functional GAL4 transcription factor and activates the HIS3 reporter gene.

4. β-galactosidase Assay (Optional):

-

Perform a liquid or filter-lift β-galactosidase assay to quantify the strength of the interaction using a second reporter gene (lacZ).

Ras-MAPK Signaling Pathway

DAB2 negatively regulates the Ras-MAPK pathway by competing with the guanine nucleotide exchange factor Sos1 for binding to the adaptor protein Grb2. This prevents the activation of Ras and the downstream kinase cascade.[2]

Figure 5: Negative regulation of the Ras-MAPK pathway by DAB2.

Conclusion

The remarkable evolutionary conservation of the DAB2 gene, from its primary sequence and domain architecture to its intricate roles in fundamental cellular processes, underscores its indispensable contribution to metazoan biology. For researchers and drug development professionals, a thorough understanding of DAB2's conserved functions and its interactions within key signaling networks is paramount. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the multifaceted roles of DAB2 in health and disease, and for the exploration of its potential as a therapeutic target. The continued study of this highly conserved protein will undoubtedly yield further insights into the fundamental mechanisms that govern cellular life and provide new avenues for the treatment of a range of human pathologies.

References

An In-depth Technical Guide to the Known Protein-Protein Interactions of DAB2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disabled-2 (DAB2) is a versatile adaptor protein implicated in a multitude of cellular processes, including endocytosis, cell signaling, and embryonic development. Its dysregulation has been linked to various diseases, most notably cancer. As a scaffold protein, DAB2's function is intrinsically tied to its interactions with other proteins. This technical guide provides a comprehensive overview of the known protein-protein interactions of DAB2, presenting quantitative data where available, detailing the experimental methodologies used to identify these interactions, and illustrating the key signaling pathways in which DAB2 participates.

Core Protein-Protein Interactions of DAB2

DAB2 interacts with a diverse array of proteins to orchestrate its cellular functions. These interactions are often mediated by specific domains within the DAB2 protein, primarily the N-terminal Phosphotyrosine-Binding (PTB) domain and the C-terminal Proline-Rich Domain (PRD). The following sections delineate the key interacting partners of DAB2.

Quantitative Data on DAB2 Protein-Protein Interactions

While numerous proteins have been identified as interacting with DAB2, quantitative binding affinity data is not available for all interactions. The following table summarizes the currently known quantitative data for key DAB2 protein interactions.

| Interacting Protein | DAB2 Domain | Method | Binding Affinity (Kd) |

| Myosin VI | Myosin Interacting Region (MIR) | Single-molecule kinetic measurements | 184 nM |

| Megalin (LRP2) | Phosphotyrosine Interaction Domain (PID) | Not Specified | 260 nM[1] |

Note: Further research is required to quantitatively characterize the binding affinities for other known DAB2 interactors.

Key Signaling Pathways Involving DAB2

DAB2 is a critical regulator of several major signaling pathways, often acting as a negative regulator. Its interactions with key components of these pathways are central to its function.

TGF-β Signaling Pathway

DAB2 plays a crucial role in the Transforming Growth Factor-beta (TGF-β) signaling cascade. It acts as an adaptor protein, linking the TGF-β receptors to the downstream Smad proteins.[2] Upon TGF-β stimulation, DAB2's PTB domain directly interacts with the MH2 domain of Smad2 and Smad3, facilitating their phosphorylation by the activated TGF-β type I receptor.[2] This interaction is essential for the canonical TGF-β pathway, which regulates processes such as cell growth, differentiation, and apoptosis.[2][3] DAB2 is also involved in the endocytic trafficking of TGF-β receptors.[4][5]

Wnt/β-catenin Signaling Pathway

DAB2 functions as a negative regulator of the canonical Wnt/β-catenin signaling pathway.[6][7] It achieves this by interacting with the Wnt co-receptor LRP6.[5][8][9][10][11][12][13][14] Upon Wnt stimulation, DAB2 binds to phosphorylated LRP6 and shunts it towards clathrin-mediated endocytosis, thereby preventing its interaction with the downstream signaling components and inhibiting the stabilization of β-catenin.[5][8][9][10][11][12][13][14]

MAPK Signaling Pathway

DAB2 also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It can directly interact with the SH3 domains of Grb2, an adaptor protein that links receptor tyrosine kinases to the Ras signaling cascade.[14][15][16][17][18] By binding to Grb2, DAB2 competes with the guanine nucleotide exchange factor Sos, thereby inhibiting the activation of Ras and the downstream MAPK/ERK pathway.[16][17] This interaction positions DAB2 as a negative regulator of growth factor-induced cell proliferation.

References

- 1. DAB2 DAB adaptor protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. Protein-peptide Interaction by Surface Plasmon Resonance [en.bio-protocol.org]

- 4. Disabled-2 exhibits the properties of a cargo-selective endocytic clathrin adaptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. The adaptor molecule Disabled-2 links the transforming growth factor β receptors to the Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative proteomics identify DAB2 as a cardiac developmental regulator that inhibits WNT/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Disabled-2 (Dab2) inhibits Wnt/β-catenin signalling by binding LRP6 and promoting its internalization through clathrin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of the Low-Density Lipoprotein Receptor-Related Protein LRP6 and Its Association With Disease: Wnt/β-Catenin Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Disabled‐2 (Dab2) inhibits Wnt/β‐catenin signalling by binding LRP6 and promoting its internalization through clathrin | The EMBO Journal [link.springer.com]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. scite.ai [scite.ai]

- 15. Disabled-2 (Dab2) is an SH3 domain-binding partner of Grb2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The inhibitory role of DOC-2/DAB2 in growth factor receptor-mediated signal cascade. DOC-2/DAB2-mediated inhibition of ERK phosphorylation via binding to Grb2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Binding affinity of transforming growth factor-beta for its type II receptor is determined by the C-terminal region of the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The clathrin adaptor Dab2 recruits EH domain scaffold proteins to regulate integrin β1 endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Disabled-2 (DAB2) in Regulating Clathrin-Mediated Endocytosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide array of extracellular molecules, including nutrients, signaling receptors, and pathogens. This intricate process relies on the coordinated action of a multitude of proteins that assemble at the plasma membrane to form clathrin-coated pits, which subsequently invaginate and pinch off to become clathrin-coated vesicles. Central to the specificity and efficiency of CME are adaptor proteins, which serve as crucial links between the clathrin machinery and the cargo destined for internalization. Among these, the Disabled-2 (DAB2) protein has emerged as a key cargo-selective adaptor, playing a pivotal role in the endocytosis of specific receptors and influencing downstream signaling pathways. This technical guide provides a comprehensive overview of the current understanding of DAB2's function in CME, with a focus on its molecular interactions, regulatory mechanisms, and the experimental approaches used to elucidate its role.

DAB2: A Multi-Domain Adaptor Protein